molecular formula C11H10N2OS B1486745 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol CAS No. 1412953-07-1

2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol

Cat. No. B1486745
CAS RN: 1412953-07-1
M. Wt: 218.28 g/mol
InChI Key: PICIPMHIYJGSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol” is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.28 g/mol. It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a chalcone-bearing thiophene nucleus as a starting compound . For instance, a series of novel pyrimidine derivatives were synthesized using a chalcone-bearing thiophen nucleus, which was prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde . This compound then reacted with thiourea to obtain a pyrimidinthiol derivative .

Scientific Research Applications

I have conducted a thorough search, but unfortunately, there is limited information available on the specific compound “2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol” and its unique applications. The available literature does not provide a comprehensive analysis of six to eight unique applications for this compound.

However, thiophene derivatives, in general, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are used in the synthesis of anticancer agents, anti-atherosclerotic agents, metal complexing agents, and in the development of insecticides .

properties

IUPAC Name

2-cyclopropyl-4-thiophen-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICIPMHIYJGSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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